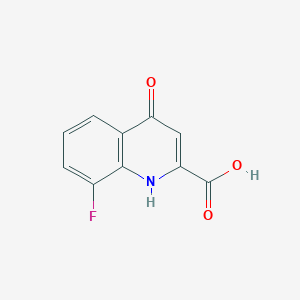

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid

描述

属性

IUPAC Name |

8-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-6-3-1-2-5-8(13)4-7(10(14)15)12-9(5)6/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDDWWYQQPBCMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC(=CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640743 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36308-79-9 | |

| Record name | 8-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with fluorinating agents under controlled conditions. Industrial production methods may involve multi-step synthesis processes, including halogenation, oxidation, and carboxylation reactions .

化学反应分析

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it to hydroquinoline derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols

科学研究应用

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Medicine: This compound is investigated for its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new materials with specific properties, such as fluorescence

作用机制

The mechanism of action of 8-Fluoro-4-hydroxyquinoline-2-carboxylic acid involves its interaction with biological targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with DNA and RNA, affecting their replication and transcription processes .

相似化合物的比较

Positional Isomers and Substituent Variations

Quinoline derivatives exhibit significant variations in biological activity and physicochemical properties based on substituent positions and functional groups. Below is a comparative analysis:

Key Observations :

- Carboxylic Acid Position: Derivatives with COOH at C2 (target compound) versus C3 (e.g., 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid) show distinct hydrogen-bonding capabilities, impacting solubility and target interactions .

- Halogen Substitution: Chlorine at C8 (8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) increases molecular weight and lipophilicity compared to fluorine, affecting bioavailability .

Functional Group Modifications

- Ester vs. Carboxylic Acid: Ethyl esters (e.g., ethyl 2-(4-bromophenyl)quinoline-4-carboxylate ) exhibit lower solubility than their carboxylic acid counterparts but improved cell membrane permeability.

- Conjugation with Piperazine: Derivatives like 1-cyclopropyl-6-fluoro-7-(4-(8-hydroxyquinoline-2-carbonyl)piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrate enhanced antibacterial activity against Chlamydia trachoma due to improved target binding .

Antitumor Activity

- NSC 368390 (6-fluoro-2-(2'-fluorobiphenyl)quinolinecarboxylic acid sodium salt): A structural analog with a biphenyl group at C2 and fluorine at C6 showed potent activity against human colon carcinomas (90–98% growth inhibition in xenografts) . In contrast, the target compound lacks a biphenyl moiety, suggesting narrower anticancer applicability.

Antibacterial Activity

- 8-Hydroxyquinoline Conjugates: Piperazine-linked derivatives of this compound exhibited efficacy against Chlamydia trachoma via inhibition of bacterial topoisomerases .

生物活性

8-Fluoro-4-hydroxyquinoline-2-carboxylic acid (8-F-4-OH-Q-2-COOH) is a synthetic compound with notable biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₆FNO₃, with a molecular weight of approximately 207.16 g/mol. Its structure features a quinoline ring that is characteristic of many biologically active compounds. The presence of a fluorine atom at the 8-position and a hydroxyl group at the 4-position contributes to its unique properties and potential applications in medicinal chemistry.

Target Enzymes

Research indicates that this compound may act as an inhibitor of 2-oxoglutarate (2OG) -dependent enzymes, which are involved in various biochemical pathways, including gene expression regulation and metabolic processes. Similar compounds have demonstrated effective inhibition against these enzymes, suggesting that 8-F-4-OH-Q-2-COOH may exhibit comparable effects.

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against resistant bacterial strains. It disrupts essential metabolic pathways within bacterial cells, leading to cell death. This mechanism is partly attributed to its ability to interact with bacterial enzymes and inhibit their function.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits potent antimicrobial activity against various pathogens. For instance, it has been reported to effectively inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cells, although further investigations are needed to fully elucidate its mechanisms and efficacy in this area .

Research Findings and Case Studies

Recent studies have highlighted the diverse biological activities of this compound:

Applications in Research and Industry

The versatility of this compound allows for various applications:

- Medicinal Chemistry : Investigated as a potential antimicrobial and anticancer agent.

- Biochemical Assays : Used as a probe to study enzyme activities and protein interactions.

- Material Science : Explored for developing new materials with specific properties, such as fluorescence.

常见问题

Basic Research Questions

Q. What are the key synthetic pathways for 8-fluoro-4-hydroxyquinoline-2-carboxylic acid, and how do substituent positions influence reaction efficiency?

- Methodological Answer : The synthesis typically involves cyclization of substituted anilines with fluorinated diketones or via Ullmann coupling for fluorine introduction. For example, cycloalkyl groups at the 1-position and morpholine substitutions at the 8-position enhance solubility and stability . Reaction efficiency is sensitive to the steric and electronic effects of substituents; electron-withdrawing groups (e.g., -F) at the 8-position require precise temperature control (60–80°C) to avoid byproducts .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : Analyze -NMR for fluorine coupling patterns (e.g., splitting at δ 7.5–8.5 ppm for aromatic protons adjacent to fluorine) .

- HPLC : Use a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) to assess purity (>95% target) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the deprotonated molecular ion [M-H]⁻ at m/z 235.1 .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for weighing and reactions to minimize inhalation risks .

- Spill Management : Neutralize spills with dry sand or inert absorbents; avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale syntheses while minimizing fluorinated byproducts?

- Methodological Answer :

- Catalyst Selection : Use Pd(OAc)₂ with triphenylphosphine for Ullmann coupling to reduce side reactions (yield >85%) .

- Solvent Optimization : Replace DMF with dimethylacetamide (DMAc) to enhance fluorine retention and reduce hydrolysis .

- Byproduct Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 8-fluoro vs. 8-chloro analogs) using in vitro antimicrobial assays (MIC against E. coli and S. aureus) .

- Meta-Analysis : Cross-reference published IC₅₀ values with assay conditions (e.g., pH, serum concentration) to identify confounding variables .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods validate degradation products?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation peaks at Rt 6.2–6.8 min (hydrolysis products) .

- LC-MS/MS : Identify decarboxylation products (loss of CO₂, Δm/z -44) and photooxidation adducts .

Q. What computational methods predict the binding affinity of this compound to bacterial topoisomerase IV?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with PDB ID 3TTZ to model interactions at the ATP-binding pocket; focus on hydrogen bonds with Ser84 and π-π stacking with Phe88 .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of the fluorine-mediated hydrophobic interactions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate the compound’s cytotoxicity in mammalian cell lines?

- Methodological Answer :

- Cell Lines : Use HEK293 and HepG2 cells for broad toxicity profiling.

- Dosing : Test concentrations from 1 μM to 100 μM, with 24-hour exposure.

- Assays : MTT for viability; Annexin V/PI staining for apoptosis/necrosis differentiation .

Q. What statistical approaches reconcile discrepancies in reported logP values for fluorinated quinolines?

- Methodological Answer :

- QSAR Modeling : Train models with descriptors like molar refractivity and topological surface area (TPSA) using datasets from PubChem .

- Experimental Validation : Measure logP via shake-flask method (octanol/water) at pH 7.4; compare with HPLC-derived values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。